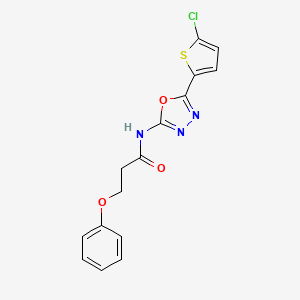
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxypropanamide” is an organic compound containing several functional groups including a chlorothiophene, an oxadiazole, and a phenoxypropanamide. These functional groups suggest that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier Transform Infrared (FTIR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiophene derivatives are known to undergo a variety of reactions, including cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. For example, the thermal stability of similar compounds has been determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .Mecanismo De Acción
The mechanism of action of CPOP involves the inhibition of Hsp90, which is a chaperone protein that plays a critical role in the folding and stabilization of other proteins in the cell. By inhibiting Hsp90, CPOP disrupts the proper functioning of a range of proteins that are essential for the growth and survival of cancer cells. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
CPOP has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-cancer activity, CPOP has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It does this by inhibiting the activity of enzymes called acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, CPOP increases the levels of neurotransmitters in the brain, which can improve cognitive function and reduce the symptoms of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPOP in lab experiments is its potent anti-cancer activity. This makes it an attractive candidate for the development of new cancer therapies. In addition, CPOP has also been found to have potential applications in the treatment of neurodegenerative diseases, which makes it a versatile compound for scientific research. However, one of the limitations of using CPOP in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of CPOP.
Direcciones Futuras
There are several potential future directions for further research on CPOP. One area of research is the development of new cancer therapies based on CPOP. This could involve the synthesis of new derivatives of CPOP with improved anti-cancer activity and reduced toxicity. Another area of research is the development of new treatments for neurodegenerative diseases based on CPOP. Finally, further research is needed to determine the potential side effects and safe dosage of CPOP in humans, which will be critical for its eventual use in clinical settings.
Conclusion
In conclusion, CPOP is a promising compound for scientific research with potential applications in cancer therapy and the treatment of neurodegenerative diseases. Its mechanism of action involves the inhibition of Hsp90 and the activity of enzymes involved in the breakdown of neurotransmitters in the brain. While CPOP has several advantages for lab experiments, its potential toxicity is a limitation that needs to be addressed in further research. Overall, CPOP represents a promising avenue for future scientific research with potential applications in a range of fields.
Métodos De Síntesis
CPOP can be synthesized using a simple and efficient method involving the reaction of 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazole-2-amine and 3-phenoxypropionyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified using column chromatography to obtain pure CPOP.
Aplicaciones Científicas De Investigación
CPOP has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. CPOP has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. It does this by inhibiting the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the growth and survival of cancer cells. In addition to its anti-cancer activity, CPOP has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-12-7-6-11(23-12)14-18-19-15(22-14)17-13(20)8-9-21-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCGXRIUWKSXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2923771.png)
![3-(2-chlorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2923773.png)
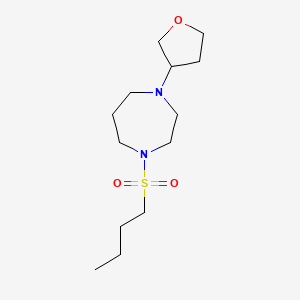
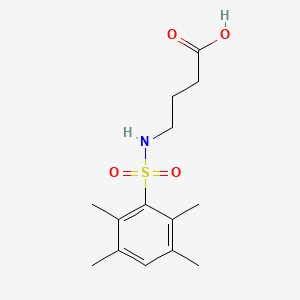
![2-amino-3-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2923776.png)
![8-(2,4-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2923777.png)
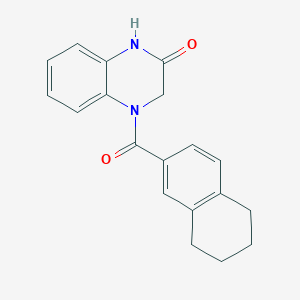
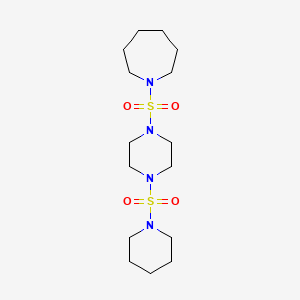
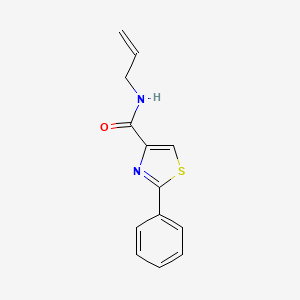
![4-chloro-N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B2923785.png)
![2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2923786.png)
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)
![2-Chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B2923790.png)
